molecular formula C27H23NO8 B2956664 (Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 892639-91-7

(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2956664
CAS No.: 892639-91-7
M. Wt: 489.48
InChI Key: FEVWGSYGAWMHLJ-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic acetamide derivative featuring a benzodioxin core (2,3-dihydrobenzo[b][1,4]dioxin) linked via an ether-oxygen bridge to a substituted benzofuran moiety. The benzofuran ring is functionalized with a 2,3-dimethoxybenzylidene group at position 2 and a ketone at position 2. The Z-configuration of the benzylidene double bond suggests specific stereoelectronic properties that may influence its reactivity and biological interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO8/c1-31-21-5-3-4-16(27(21)32-2)12-24-26(30)19-8-7-18(14-22(19)36-24)35-15-25(29)28-17-6-9-20-23(13-17)34-11-10-33-20/h3-9,12-14H,10-11,15H2,1-2H3,(H,28,29)/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVWGSYGAWMHLJ-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its antiviral and antimicrobial properties, as well as its mechanism of action based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C27H23NO8
  • Molecular Weight : 489.48 g/mol

The structure includes a dioxin moiety and a benzofuran component, which are known to influence biological activity.

Antiviral Activity

Research indicates that compounds related to this compound exhibit significant antiviral properties. A study evaluated the antiviral efficacy against Tobacco Mosaic Virus (TMV), revealing that certain derivatives showed over 40% inactivation at concentrations of 500 mg/L. Notably, derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety demonstrated enhanced activity compared to standard antiviral agents like ribavirin .

CompoundConcentration (mg/L)Inactivation Rate (%)
Derivative A500>40
Derivative B100<40

Antimicrobial Activity

The compound has also been identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-D-ribose oxidase), an enzyme crucial for the survival of Mycobacterium tuberculosis. Inhibitory assays revealed that several analogs exhibited low Minimum Inhibitory Concentrations (MICs), indicating strong antimycobacterial activity .

AnalogMIC (µg/mL)Activity
Analog 10.5Strong
Analog 21.0Moderate

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing and electron-donating groups on the benzene rings significantly affects its antiviral and antimicrobial properties. For instance, modifications that enhance lipophilicity often correlate with improved cell membrane permeability and bioactivity .

Case Studies

  • Antiviral Efficacy Against TMV : A series of experiments conducted on various derivatives showed that those with specific substituents on the benzofuran ring exhibited superior antiviral properties compared to their unsubstituted counterparts. The study concluded that structural modifications could lead to enhanced bioactivity.
  • DprE1 Inhibition in Mycobacterium tuberculosis : A recent investigation highlighted the potential of this compound class in treating tuberculosis by effectively inhibiting DprE1. The study provided evidence for its use as a lead compound for further development into therapeutic agents against resistant strains of tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structure aligns with two classes of bioactive molecules:

Benzodioxin Derivatives: describes a compound (6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) with a benzodioxin core but lacks the benzofuran and acetamide groups. Key differences include: Molecular Weight: The target compound (estimated molecular weight ~500–550 g/mol) is heavier due to the benzofuran-acetamide substituents, compared to ’s compound (391.46 g/mol). Bioactivity: Benzodioxin derivatives are often associated with antioxidant and anti-inflammatory properties, as seen in phenylpropenoids from Populus buds .

Benzofuran Derivatives: The 3-oxo-2,3-dihydrobenzofuran moiety is analogous to furanochromones, which exhibit antimicrobial and anticancer activities.

Quantitative Structure-Activity Relationship (QSAR) Insights

highlights the importance of van der Waals descriptors and electronic properties in predicting bioactivity. Key comparisons include:

  • Steric Effects : The dihydrobenzodioxin and benzofuran rings introduce rigidity, which could limit conformational flexibility relative to simpler acetamides .

Analytical Methodologies

  • 2D-HPTLC and LC/MS: and emphasize the use of 2D-HPTLC for standardizing plant-derived compounds and LC/MS for identifying minor metabolites. These methods could isolate and quantify the target compound’s impurities or degradation products, ensuring pharmacological reliability .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound Populus Phenylpropenoids
Core Structure Benzodioxin + Benzofuran + Acetamide Benzodioxin + Pyridin-amine Phenylpropenoids + Glycerides
Key Functional Groups 2,3-Dimethoxybenzylidene, 3-Oxo, Acetamide Dimethylaminomethyl, Methoxy Cinnamates, Ferulic acid derivatives
Molecular Weight (g/mol) ~500–550 (estimated) 391.46 150–400 (typical for phenylpropenoids)
Potential Bioactivity Antioxidant, Anti-inflammatory (inferred) Unreported (research use only) Anti-inflammatory, Antibacterial

Research Findings and Limitations

  • Antioxidant Potential: The benzodioxin and benzofuran moieties are structurally similar to antioxidants in Populus buds, suggesting possible radical-scavenging activity .
  • Synthetic Challenges : The Z-configuration and multiple oxygen heterocycles may complicate synthesis, requiring advanced techniques like those described in (e.g., NMO-mediated oxidations).
  • Data Gaps: No direct pharmacological studies on the target compound were found in the evidence. Inferences are drawn from structural analogues and QSAR principles .

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